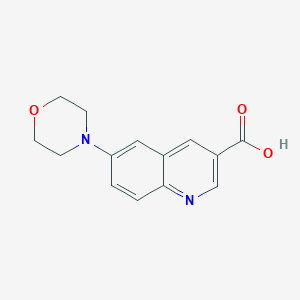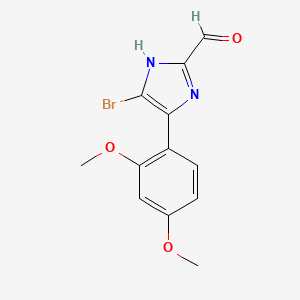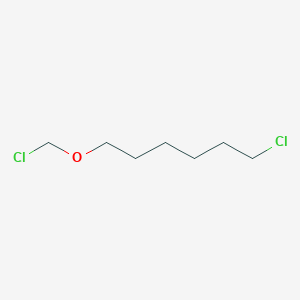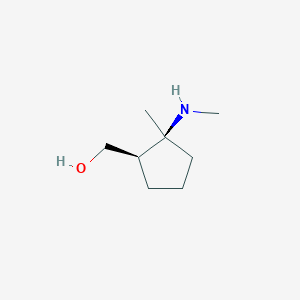
3beta-Hydroxy-5-cholestene 3-phenylacetate, 5-Cholesten-3beta-ol 3-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxy-5-cholestene 3-phenylacetate, also known as 5-Cholesten-3beta-ol 3-phenylacetate, is a cholesterol ester. It is a derivative of cholesterol where the hydroxyl group at the 3-position is esterified with phenylacetic acid. This compound has a molecular formula of C35H52O2 and a molecular weight of 504.79 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-5-cholestene 3-phenylacetate typically involves the esterification of cholesterol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where cholesterol and phenylacetic acid are mixed with a suitable catalyst. The reaction is monitored and controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-5-cholestene 3-phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Products may include 3-keto-5-cholestene or 3-carboxy-5-cholestene.
Reduction: The major product is 3beta-Hydroxy-5-cholestene.
Substitution: Various substituted cholestene derivatives depending on the nucleophile used.
Scientific Research Applications
3beta-Hydroxy-5-cholestene 3-phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its interaction with lipoproteins.
Medicine: Explored for its potential in drug delivery systems due to its lipophilic nature.
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-5-cholestene 3-phenylacetate involves its hydrolysis to release cholesterol and phenylacetic acid. This hydrolysis is catalyzed by enzymes such as acid cholesteryl ester hydrolase. The released cholesterol can then be incorporated into cell membranes or metabolized further. The phenylacetic acid can participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: Another cholesterol ester where the hydroxyl group is esterified with acetic acid.
Cholesteryl oleate: Esterified with oleic acid, commonly found in low-density lipoproteins.
Cholesteryl linoleate: Esterified with linoleic acid, also found in lipoproteins.
Uniqueness
3beta-Hydroxy-5-cholestene 3-phenylacetate is unique due to its phenylacetate ester group, which imparts distinct chemical properties and potential biological activities compared to other cholesterol esters. Its specific interactions with enzymes and metabolic pathways make it a valuable compound for research .
Properties
Molecular Formula |
C35H52O2 |
|---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
[10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28?,29?,30?,31?,32?,34?,35?/m1/s1 |
InChI Key |
JHFRODPXYCPTCM-ZTUKSAGPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


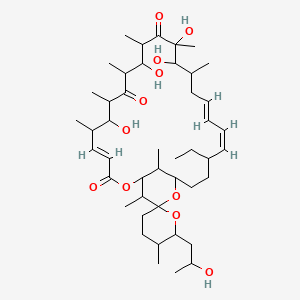




![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
